

# 4-Fluoro-3-phenoxybenzoic acid crystal structure and spectroscopic data

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## Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzoic acid

Cat. No.: B1329925

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## In-Depth Technical Guide: 4-Fluoro-3-phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and spectroscopic data for **4-fluoro-3-phenoxybenzoic acid**. The information is intended to support research and development activities in fields such as medicinal chemistry, materials science, and agrochemistry, where this molecule serves as a key intermediate and metabolite.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Chemical and Physical Properties

**4-Fluoro-3-phenoxybenzoic acid** is an aromatic ether and a known metabolite of pyrethroid insecticides.[\[1\]](#)[\[2\]](#) Its chemical structure consists of a benzoic acid core substituted with a fluorine atom and a phenoxy group.

Property	Value	Source
Molecular Formula	$C_{13}H_9FO_3$	<a href="#">[1]</a>
Molecular Weight	232.21 g/mol	<a href="#">[1]</a>
IUPAC Name	4-fluoro-3-phenoxybenzoic acid	<a href="#">[4]</a>
CAS Number	77279-89-1	<a href="#">[1]</a>
Canonical SMILES	$C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C(=O)O)F$	<a href="#">[4]</a>
InChI Key	VLXNXMTVRWIUJZ-UHFFFAOYSA-N	<a href="#">[4]</a>

## Crystal Structure

The single-crystal X-ray diffraction analysis of **4-fluoro-3-phenoxybenzoic acid** reveals a monoclinic crystal system with the space group  $P2/c$ .[\[5\]](#) The crystal structure is notably stabilized by the formation of carboxylic acid dimers through intermolecular  $O—H\cdots O$  hydrogen bonds.[\[5\]](#) Additionally, weak  $C—H\cdots O$  and  $C—H\cdots F$  interactions contribute to the formation of molecular sheets.[\[5\]](#) The dihedral angle between the two benzene rings is  $82.1(1)^\circ$ .[\[5\]](#)

## Crystallographic Data

The following table summarizes the key crystallographic data obtained at 290 K using Mo  $K\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[\[5\]](#)

Parameter	Value
Crystal system	Monoclinic
Space group	P2/c
a (Å)	16.659 (3)
b (Å)	5.1494 (9)
c (Å)	13.916 (2)
$\beta$ (°)	113.821 (3)
Volume (Å <sup>3</sup> )	1092.0 (3)
Z	4
Calculated density (Mg m <sup>-3</sup> )	1.412
F(000)	480
CCDC Number	287685

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[5]

## Spectroscopic Data

Detailed spectroscopic data for **4-fluoro-3-phenoxybenzoic acid** is not widely available in the public domain. The following represents a summary of the available information.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR and <sup>13</sup>C NMR: Complete and verified <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data for **4-fluoro-3-phenoxybenzoic acid** are not readily available in the searched literature. Data for similar compounds, such as 4-fluorobenzoic acid, are available but not directly applicable.[6]
- <sup>19</sup>F NMR: A database entry for the <sup>19</sup>F NMR spectrum of what is likely the same compound ("3-phenoxy-4-fluorobenzoic acid") exists, though access to the full spectrum is restricted.[7] PubChem also indicates the availability of <sup>19</sup>F NMR data.[4]

### Infrared (IR) Spectroscopy

A dedicated and published FT-IR spectrum for **4-fluoro-3-phenoxybenzoic acid** could not be located in the performed search. However, IR spectral data is available for its precursor, 4-fluoro-3-phenoxybenzaldehyde.[\[8\]](#)

## Mass Spectrometry (MS)

**4-Fluoro-3-phenoxybenzoic acid** is a known metabolite of pyrethroid insecticides and has been identified in various biological and environmental samples using mass spectrometry.[\[1\]](#)[\[2\]](#) [\[3\]](#) A detailed mass spectrum with fragmentation patterns for the pure compound is not explicitly provided in the search results.

## Experimental Protocols

### Synthesis of 4-Fluoro-3-phenoxybenzoic Acid

A detailed, step-by-step synthesis protocol for **4-fluoro-3-phenoxybenzoic acid** is not fully described in a single source. However, a plausible synthetic route involves the oxidation of its aldehyde precursor, 4-fluoro-3-phenoxybenzaldehyde.[\[9\]](#)[\[10\]](#)

#### Step 1: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde (Precursor)

The synthesis of the aldehyde precursor can be achieved through various patented methods. One common approach involves the reaction of a suitable substituted fluorobenzene derivative with a phenoxide.[\[11\]](#)

#### Step 2: Oxidation to **4-Fluoro-3-phenoxybenzoic Acid**

The aldehyde functional group of 4-fluoro-3-phenoxybenzaldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.[\[9\]](#)[\[10\]](#) While a specific protocol for this exact transformation was not found, general methods for aldehyde to carboxylic acid oxidation are well-established in organic chemistry.

## Single Crystal Growth

Single crystals of **4-fluoro-3-phenoxybenzoic acid** suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in acetone at room temperature.[\[5\]](#)

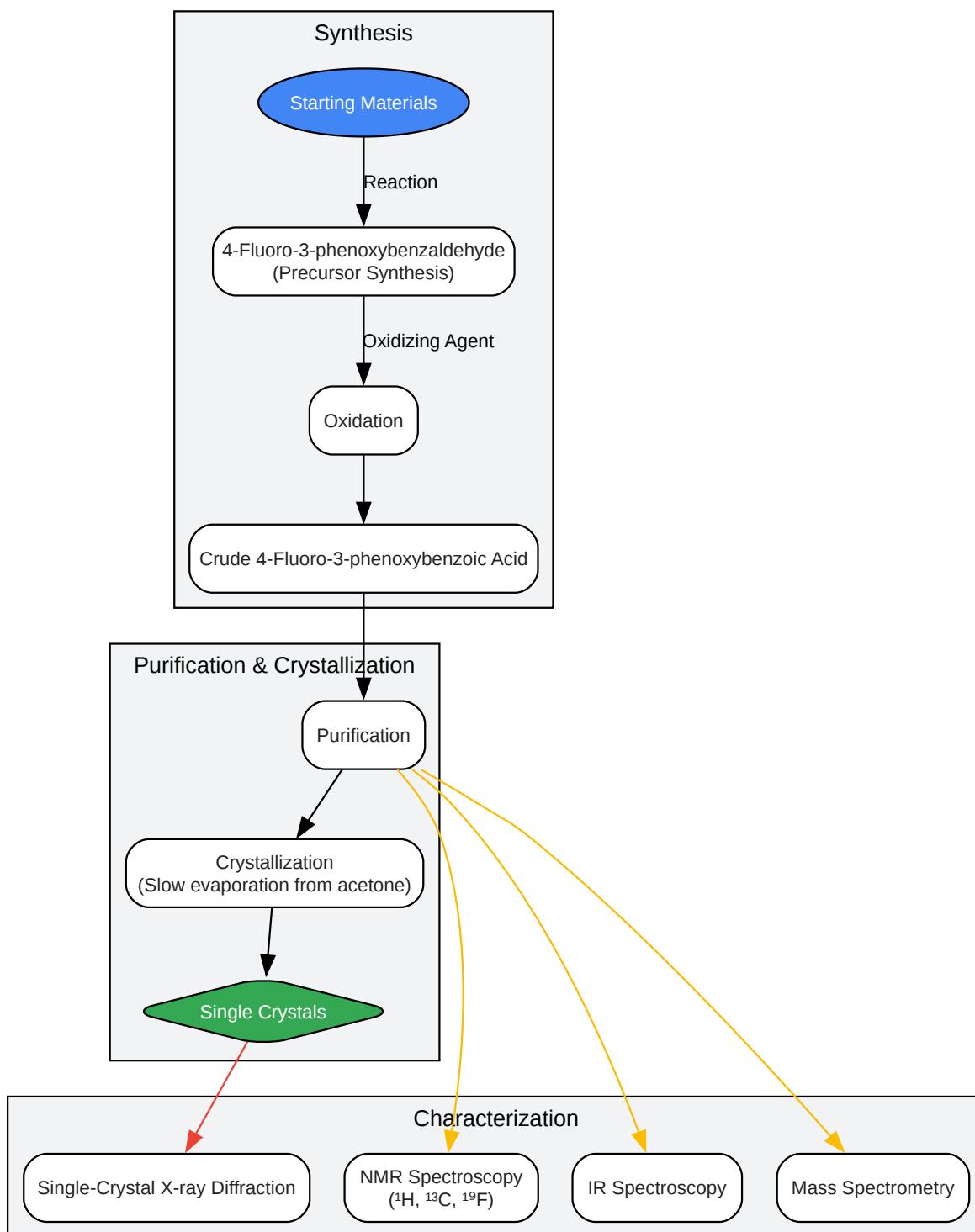
## X-ray Crystallographic Analysis

The crystallographic data presented in this guide was obtained using a Bruker SMART CCD area-detector diffractometer.<sup>[5]</sup> Data collection was performed with graphite-monochromated Mo K $\alpha$  radiation using  $\varphi$  and  $\omega$  scans.<sup>[5]</sup> The structure was solved by direct methods and refined on  $F^2$ .<sup>[5]</sup>

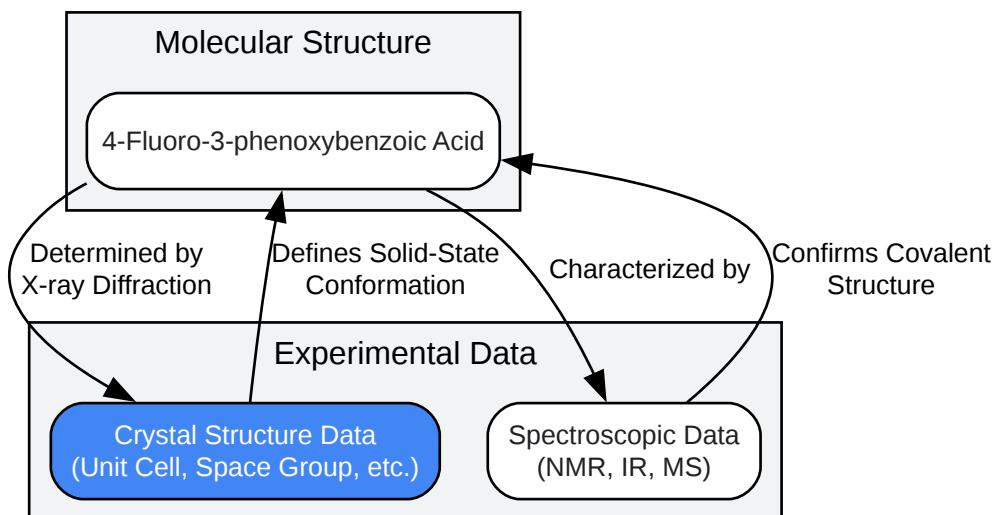
## Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **4-fluoro-3-phenoxybenzoic acid**.

## Experimental Workflow for 4-Fluoro-3-phenoxybenzoic Acid



## Structural and Spectroscopic Data Relationship

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## References

- 1. 4-Fluoro-3-phenoxy benzoic acid | 77279-89-1 | FF80030 [biosynth.com]
- 2. 4-fluoro-3-phenoxybenzoic acid [sitem.herts.ac.uk]
- 3. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 4. 4-Fluoro-3-phenoxybenzoic acid | C13H9FO3 | CID 157032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbino.com]

- 10. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]
- 11. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
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